![molecular formula C20H14N4OS B2537205 6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 924821-36-3](/img/structure/B2537205.png)
6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BOTDT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. BOTDT has been extensively studied for its ability to act as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinase and cyclooxygenase-2. 6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to modulate the expression of various genes involved in cancer progression and inflammation. Physiologically, 6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to reduce tumor growth in animal models of cancer, reduce inflammation in animal models of arthritis, and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-cancer, anti-inflammatory, and neuroprotective effects make it a promising candidate for further research. However, one limitation of using 6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its complex synthesis method, which requires specialized equipment and expertise. In addition, the mechanism of action of 6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for 6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole research. One area of research is the development of more efficient synthesis methods to produce 6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Another area of research is the identification of the specific pathways and targets of 6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole's pharmacological effects. This information could be used to design more targeted experiments and potentially develop more effective therapeutic agents. Additionally, further research is needed to determine the safety and efficacy of 6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in humans. Clinical trials are needed to evaluate the potential of 6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a series of chemical reactions, including the condensation of 2-(4-bromophenyl)acetonitrile with 4-hydroxybenzaldehyde to form 6-(4-bromobenzo[b]oxepin-4-yl)-2-(4-hydroxyphenyl)imidazo[1,2-a]pyridine. This intermediate compound is then reacted with p-tolylhydrazine and thiourea to form the final product, 6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The synthesis of 6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential pharmacological properties. It has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective effects. 6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied as a potential therapeutic agent for various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and neuroprotective effects in models of Alzheimer's disease.
Propiedades
IUPAC Name |
6-(1-benzoxepin-4-yl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4OS/c1-13-6-8-14(9-7-13)18-21-22-20-24(18)23-19(26-20)16-10-11-25-17-5-3-2-4-15(17)12-16/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTCEGXXPGORST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5OC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

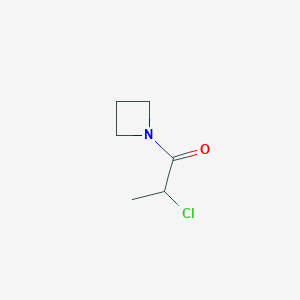


![(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2537126.png)
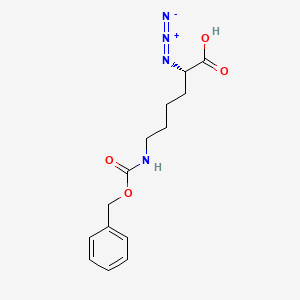
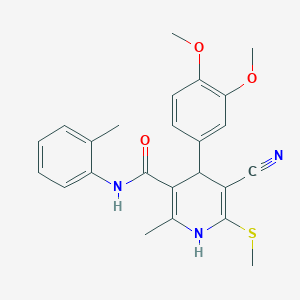
![3-benzyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2537131.png)
![4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B2537133.png)
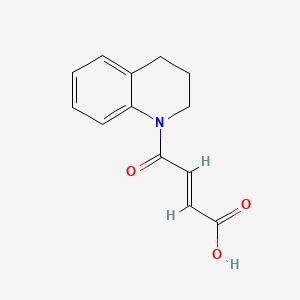

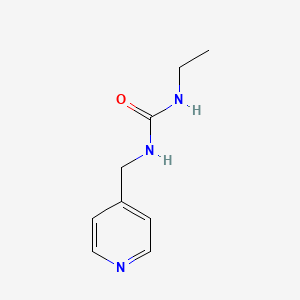
![3-benzyl-N-(2,5-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2537140.png)
